molecular formula C11H9BrCl2N2 B1406417 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1607838-00-5

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No. B1406417
M. Wt: 320.01 g/mol
InChI Key: LAMZIPQUERBHFQ-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound with the following properties:



  • Chemical Formula : C<sub>11</sub>H<sub>9</sub>BrCl<sub>2</sub>N<sub>2</sub>

  • Molecular Weight : 320.01 g/mol

  • Appearance : White solid

  • Melting Point : 197 to 203 °C (387 to 397 °F; 470 to 476 K)

  • Solubility in Water : 0.1 g/100 mL at 20 °C



Synthesis Analysis

The synthesis of this compound involves a multi-step reaction:



  • Step 1 : 1-methyl-pyrrolidin-2-one reacts with triethylamine at 220°C under microwave irradiation in an inert atmosphere.

  • Step 2 : Dichloro (1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH<sub>2</sub>Cl<sub>2</sub> reacts with sodium carbonate in acetonitrile and water under microwave irradiation.

  • Step 3 : Hydroxylamine hydrochloride reacts with water and ethanol under reflux conditions.



Molecular Structure Analysis

The molecular structure of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine consists of a pyridine ring with bromine and chlorine substituents. The pyridine nitrogen is further connected to a dimethylpyrrole moiety.



Chemical Reactions Analysis

This compound serves as a source of bromine, equivalent to hypobromous acid (HOBr). It plays a role in disinfection by producing bromide ions, which can be reoxidized to hypobromous acid using suitable oxidizers like ozone or hypochlorous acid.


Safety And Hazards


  • Signal Word : Danger

  • Hazard Statements : H301, H302, H314, H317, H319, H410

  • Precautionary Statements : P260, P261, P264, P270, P272, P273, P280, P301+P310, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P330, P333+P313, P337+P313, P363, P391, P405, P501


Future Directions

Research on this compound could explore its applications beyond disinfection, such as potential pharmaceutical uses or other industrial applications.


Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 🌟


properties

IUPAC Name

5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrCl2N2/c1-6-3-4-7(2)16(6)11-10(14)9(13)8(12)5-15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMZIPQUERBHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2Cl)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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